Cas no 85105-75-5 (3,4-diamino-1λ?-thiolane-1,1-dione)
3,4-diamino-1λ?-thiolane-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 3,4-Thiophenediamine,tetrahydro-,1,1-dioxide(6CI,9CI)
- tetrahydrothiophene-3,4-diamine 1,1-dioxide
- 3,4-Diaminotetrahydrothiophene 1,1-dioxide
- BAS 00120528
- 3,4-diamino-sulfolane
- Oprea1_607095
- Oprea1_650758
- 3,4-diaminothiolane-1,1-dione
- FCH829588
- STK735614
- SBB038796
- BBL012283
- 3,4-diamino-1-hydroxythiolan-1-one
- ST45025948
- 3,4-DIAMINO-1??-THIOLANE-1,1-DIONE
- 3,4-thiophenediamine, tetrahydro-, 1,1-dioxide, dihydrochloride
- 3,4-diamino-1λ?-thiolane-1,1-dione
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- MDL: MFCD00626216
- Inchi: 1S/C4H10N2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,5-6H2
- InChI Key: SHSRKYMXSFBHOU-UHFFFAOYSA-N
- SMILES: S1(CC(C(C1)N)N)(=O)=O
Computed Properties
- Exact Mass: 150.046
- Monoisotopic Mass: 150.046
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94.6
3,4-diamino-1λ?-thiolane-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T311381-100mg |
Tetrahydrothiophene-3,4-diamine 1,1-dioxide |
85105-75-5 | 100mg |
$ 115.00 | 2022-06-02 | ||
| TRC | T311381-500mg |
Tetrahydrothiophene-3,4-diamine 1,1-dioxide |
85105-75-5 | 500mg |
$ 390.00 | 2022-06-02 | ||
| TRC | T311381-1g |
Tetrahydrothiophene-3,4-diamine 1,1-dioxide |
85105-75-5 | 1g |
$ 615.00 | 2022-06-02 | ||
| Enamine | EN300-241693-0.05g |
3,4-diamino-1lambda6-thiolane-1,1-dione |
85105-75-5 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
| Enamine | EN300-241693-0.1g |
3,4-diamino-1lambda6-thiolane-1,1-dione |
85105-75-5 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
| Enamine | EN300-241693-0.25g |
3,4-diamino-1lambda6-thiolane-1,1-dione |
85105-75-5 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
| Enamine | EN300-241693-0.5g |
3,4-diamino-1lambda6-thiolane-1,1-dione |
85105-75-5 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-241693-1.0g |
3,4-diamino-1lambda6-thiolane-1,1-dione |
85105-75-5 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
| Enamine | EN300-241693-2.5g |
3,4-diamino-1lambda6-thiolane-1,1-dione |
85105-75-5 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
| Enamine | EN300-241693-5.0g |
3,4-diamino-1lambda6-thiolane-1,1-dione |
85105-75-5 | 95% | 5.0g |
$2110.0 | 2024-06-19 |
3,4-diamino-1λ?-thiolane-1,1-dione Suppliers
3,4-diamino-1λ?-thiolane-1,1-dione Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 3,4-diamino-1λ?-thiolane-1,1-dione
Tetrahydrothiophene-3,4-diamine 1,1-dioxide (CAS No. 85105-75-5): A Comprehensive Overview
Tetrahydrothiophene-3,4-diamine 1,1-dioxide, identified by its CAS number 85105-75-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a tetrahydrothiophene core substituted with two amino groups and an intramolecular peroxide linkage, making it a versatile intermediate for constructing more complex pharmacophores.
The< strong>Tetrahydrothiophene-3,4-diamine 1,1-dioxide structure presents a fascinating blend of functional groups that can be exploited for various synthetic transformations. The presence of both amino and hydroxyl-like peroxide functionalities allows for diverse chemical modifications, including nucleophilic additions, redox reactions, and metal-catalyzed coupling processes. These features make it a valuable building block in the synthesis of novel therapeutic agents targeting a range of biological pathways.
In recent years, there has been growing interest in the development of< strong>Tetrahydrothiophene-3,4-diamine 1,1-dioxide as a precursor in medicinal chemistry. Researchers have explored its utility in generating derivatives with enhanced pharmacological properties. For instance, studies have demonstrated its role in synthesizing compounds with potential antimicrobial and anti-inflammatory activities. The< strong>tetrahydrothiophene scaffold is particularly notable for its presence in several biologically active natural products and synthetic drugs, suggesting that derivatives of< strong>Tetrahydrothiophene-3,4-diamine 1,1-dioxide could exhibit similar therapeutic benefits.
The< strong>CAS No. 85105-75-5 compound has also been investigated for its reactivity in organic transformations relevant to drug discovery. Its ability to undergo selective functionalization has been leveraged to create libraries of heterocyclic compounds for high-throughput screening. This approach has proven effective in identifying lead structures with desirable biological activity. The< strong>diamine moiety in particular is known to participate in hydrogen bonding interactions, which can be critical for optimizing binding affinity to biological targets.
Advances in computational chemistry have further enhanced the understanding of< strong>Tetrahydrothiophene-3,4-diamine 1,1-dioxide's reactivity and potential applications. Molecular modeling studies have provided insights into how the compound's structure influences its interactions with enzymes and receptors. These insights are invaluable for designing analogs with improved selectivity and reduced toxicity. The integration of machine learning algorithms has also accelerated the process of identifying promising derivatives by predicting their pharmacokinetic profiles.
The< strong>tetrahydrothiophene scaffold is not only prevalent in pharmaceuticals but also finds applications in materials science due to its ability to impart unique electronic properties to polymers and nanoparticles. Recent research has explored the use of< strong>Tetrahydrothiophene-3,4-diamine 1,1-dioxide derivatives as monomers or dopants in organic semiconductors. These materials have shown promise in developing flexible electronics and optoelectronic devices, highlighting the compound's broader utility beyond traditional medicinal applications.
In summary, the< strong>Tetrahydrothiophene-3,4-diamine 1,1-dioxide (CAS No. 85105-75-5) represents a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new applications for this heterocyclic amine derivative, its importance is likely to grow further within the scientific community.
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